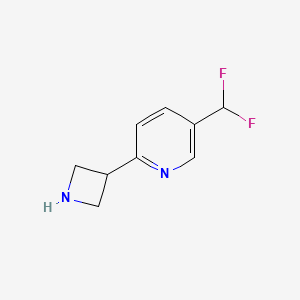
3,9-Dichloro-7-methoxy-2-nitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dichloro-7-methoxy-2-nitroacridine: is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the acridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dichloro-7-methoxy-2-nitroacridine typically involves the nitration of 3,9-dichloro-7-methoxyacridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the 2-position of the acridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dichloro-7-methoxy-2-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3,9-Dichloro-7-methoxy-2-aminoacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: 3,9-Dichloro-7-methoxy-2-acridone.
Wissenschaftliche Forschungsanwendungen
3,9-Dichloro-7-methoxy-2-nitroacridine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is studied for its interactions with DNA and proteins, making it useful in biochemical research.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3,9-Dichloro-7-methoxy-2-nitroacridine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The chlorine atoms and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Dichloro-7-methoxyacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,9-Dichloro-2-nitroacridine: Lacks the methoxy group, affecting its lipophilicity and biological activity.
7-Methoxy-2-nitroacridine: Lacks the chlorine atoms, altering its chemical reactivity and interaction with biological targets.
Uniqueness
3,9-Dichloro-7-methoxy-2-nitroacridine is unique due to the presence of both chlorine atoms and the nitro group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets.
Eigenschaften
| 42326-32-9 | |
Molekularformel |
C14H8Cl2N2O3 |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
3,9-dichloro-7-methoxy-2-nitroacridine |
InChI |
InChI=1S/C14H8Cl2N2O3/c1-21-7-2-3-11-8(4-7)14(16)9-5-13(18(19)20)10(15)6-12(9)17-11/h2-6H,1H3 |
InChI-Schlüssel |
NQGAGYDBUVSRAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/no-structure.png)
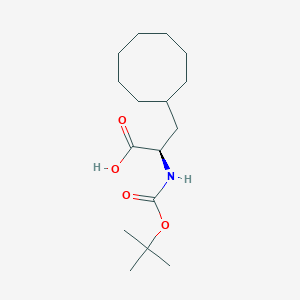
![5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12936490.png)
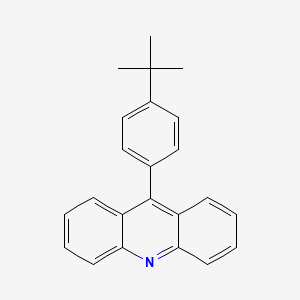

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
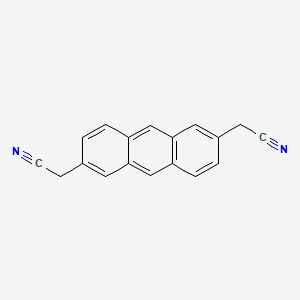
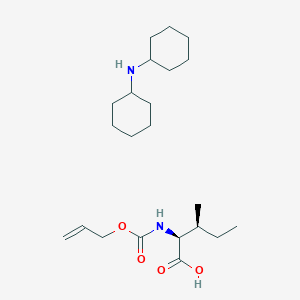
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
